molecular formula C16H14N4O2S2 B2989044 N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide CAS No. 1021266-65-8

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2989044
CAS No.: 1021266-65-8
M. Wt: 358.43
InChI Key: ILUTXKVQVIJUOX-UHFFFAOYSA-N
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Description

“N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of thiazoles is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Corrosion Inhibition

N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide and related benzothiazole derivatives have been studied for their corrosion inhibiting properties. Experimental investigations reveal these compounds can significantly prevent steel corrosion in acidic environments. Their effectiveness as corrosion inhibitors is attributed to their ability to adsorb onto metal surfaces through both physical and chemical interactions. Theoretical calculations support these findings, illustrating the correlation between their chemical structure and inhibitory performance (Hu et al., 2016).

Anticancer Potential

Research has identified benzothiazole derivatives as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating their promise as anticancer agents. These compounds have demonstrated significant efficacy in inhibiting tumor growth in various carcinoma models, including lung and colon cancer, showcasing their potential in cancer therapy (Borzilleri et al., 2006).

Antimicrobial and Anti-inflammatory Activities

Thiazole and thiazoline-based benzamide derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. Specific derivatives have shown promising results against a range of microbial strains and inflammatory conditions, indicating their potential for development into new therapeutic agents (Lynch et al., 2006).

Synthesis of Organic Materials

Benzothiazoles and thiazolopyridines, which include this compound derivatives, are key components in the synthesis of pharmaceuticals and organic materials. Advances in electrochemical synthesis techniques have enabled efficient production of these compounds, contributing to the development of new materials and drug candidates (Qian et al., 2017).

Gelation Properties for Supramolecular Chemistry

Investigations into N-(thiazol-2-yl)benzamide derivatives have revealed their capacity to act as supramolecular gelators. The study of their gelation behavior helps to understand the influence of methyl functionality and S⋯O interaction on gel formation, which is crucial for designing new materials and understanding molecular self-assembly processes (Yadav & Ballabh, 2020).

Future Directions

Thiazoles have shown a wide range of biological activities, which has led to a lot of interest in their development . Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Properties

IUPAC Name

N-[4-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c21-13(19-15-17-8-9-23-15)7-6-12-10-24-16(18-12)20-14(22)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,17,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUTXKVQVIJUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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